![molecular formula C18H12ClF3N2O3 B2722595 4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 866039-30-7](/img/structure/B2722595.png)
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenyl group, a chlorophenyl group, and a trifluoroacetyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The starting material, 4-cyanophenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated reagent to form the cyanophenyl intermediate.
Formation of the Chlorophenyl Intermediate: 4-Chlorobenzaldehyde is subjected to a condensation reaction with a suitable amine to form the chlorophenyl intermediate.
Coupling Reaction: The cyanophenyl and chlorophenyl intermediates are coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanophenyl N-(2,6-dichlorophenyl)carbamate: This compound shares a similar cyanophenyl group but differs in the presence of a dichlorophenyl group instead of a chlorophenyl group.
4-Cyanophenyl 3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate: This compound is similar but contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroacetyl group, in particular, enhances its stability and potential biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
(4-cyanophenyl) 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3/c19-13-5-3-12(4-6-13)15(24-17(26)18(20,21)22)9-16(25)27-14-7-1-11(10-23)2-8-14/h1-8,15H,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGUAENJBIHKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)CC(C2=CC=C(C=C2)Cl)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid](/img/structure/B2722512.png)
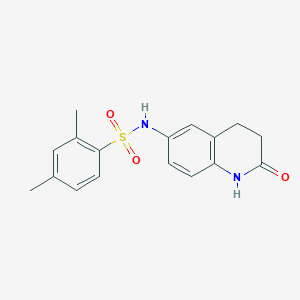
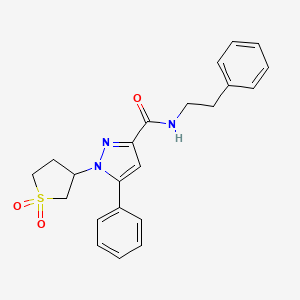
![N-(3-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2722517.png)
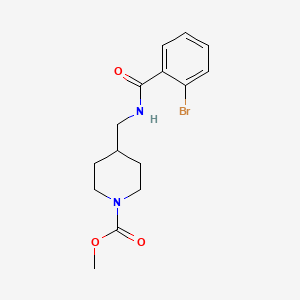
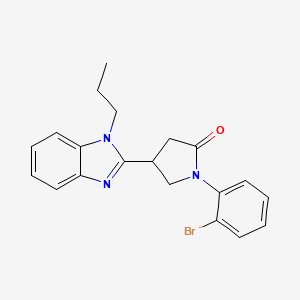
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2722520.png)
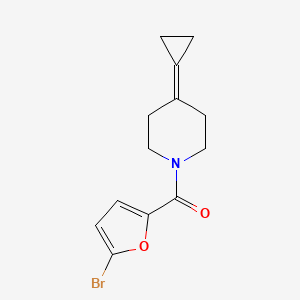
![3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid](/img/structure/B2722524.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2722527.png)
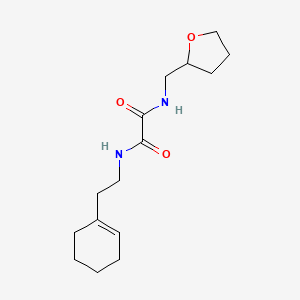
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide](/img/structure/B2722530.png)
![2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2722532.png)
![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)
